5-Chloro-2,6-dimethylhept-1-en-3-yne is a chemical compound with the molecular formula and a CAS number of 287471-30-1. This compound features a heptane backbone with two methyl groups located at the second and sixth carbon atoms, a chlorine atom at the fifth position, and an alkyne functional group (triple bond) between the first and second carbon atoms. Its structural formula can be represented as follows:
textCH3 |CH3-CH-CH≡C-CH-CH2-CH3 | Cl
This compound is primarily used in organic synthesis and has garnered interest due to its potential biological activity.
A notable example involves the reaction of 5-chloro-2,6-dimethylhept-1-en-3-yne with a strong base, leading to the formation of an alkyne via dehydrohalogenation.
Further studies are necessary to elucidate the specific biological effects of 5-chloro-2,6-dimethylhept-1-en-3-yne.
The synthesis of 5-chloro-2,6-dimethylhept-1-en-3-yne can be achieved through several methods:
5-Chloro-2,6-dimethylhept-1-en-3-yne finds applications in various fields:
Several compounds share structural similarities with 5-chloro-2,6-dimethylhept-1-en-3-yne. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Dimethylhept-1-en-3-yne | Structure | Lacks chlorine; serves as a base structure |
| 1-Chloro-6,6-dimethylhept-2-en-4-yne | Structure | Different position for chlorine; more stable |
| 5-Bromo-2,6-dimethylhept-1-en-3-yne | Structure | Bromine instead of chlorine; may exhibit different reactivity |
The presence of chlorine at the fifth position distinguishes 5-chloro-2,6-dimethylhept-1-en-3-yne from other similar compounds. This substitution can affect its reactivity and biological properties compared to its analogs.